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K-Ras ligand-Linker Conjugate 2

Cat. No.: B11932951
M. Wt: 823.0 g/mol
InChI Key: IWTUIAHWVUGDQV-XEZIGOATSA-N
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Description

1 Role of K-Ras in Cellular Signaling Pathways (e.g., RAS-RAF-MEK-ERK)

K-Ras is a small GTPase that functions as a molecular switch in crucial cellular signaling pathways. medicalexpo.comnih.gov The most well-known of these is the RAS-RAF-MEK-ERK pathway, also referred to as the MAPK/ERK pathway. anygenes.comwikipedia.org This intricate cascade of proteins transmits signals from cell surface receptors to the cell's nucleus, thereby regulating fundamental processes such as cell growth, division, differentiation, and survival. anygenes.comlktlabs.com

The signaling process is initiated when an extracellular signal, like a growth factor, binds to a receptor on the cell surface. wikipedia.org This event triggers the activation of K-Ras, which transitions from an inactive GDP-bound state to an active GTP-bound state. medicalexpo.comnih.gov In its active form, K-Ras instigates a phosphorylation cascade, activating a series of downstream proteins: first RAF, then MEK, and finally ERK. anygenes.comwikipedia.org The activated ERK then moves into the nucleus to influence gene expression, ultimately driving cell proliferation and other vital functions. anygenes.com

2 Significance of Oncogenic K-Ras Mutations (e.g., G12C, G12D, G12V)

Mutations in the KRAS gene are among the most frequent oncogenic drivers in human cancers, appearing in a significant percentage of pancreatic, colorectal, and non-small cell lung cancers. medicalexpo.comnih.govnih.gov These mutations most commonly occur at specific "hotspot" codons, particularly at codon 12. nih.govnih.gov Among the various amino acid substitutions at this position, G12C, G12D, and G12V are of particular significance due to their high prevalence. medicalexpo.com

The primary consequence of these oncogenic mutations is the impairment of K-Ras's ability to hydrolyze GTP back to GDP. nih.gov This defect locks the K-Ras protein in a perpetually active, GTP-bound state, leading to continuous and unregulated activation of downstream pro-growth signaling pathways like the RAS-RAF-MEK-ERK cascade. nih.govnih.gov This sustained signaling drives unchecked cell proliferation and contributes to the development and progression of cancer. While all these mutations lead to activation, some studies suggest that different mutations, such as G12C versus G12D, may preferentially activate different downstream effector pathways, potentially influencing the specific characteristics of the resulting cancer. nih.govnih.gov

3 Historical Challenges in Directly Targeting K-Ras

For many years, the K-Ras protein was famously deemed "undruggable". nih.govyoutube.com This reputation stemmed from the inherent structural characteristics of the protein. K-Ras has a very smooth surface and lacks deep, well-defined pockets to which small molecule inhibitors can effectively bind with high affinity. nih.gov This made the conventional approach of developing competitive inhibitors that block the protein's active site exceedingly difficult.

Furthermore, the high affinity of K-Ras for GTP meant that designing inhibitors that could effectively compete with cellular GTP concentrations was a formidable challenge. nih.gov Early therapeutic strategies attempted to bypass the problem of directly inhibiting K-Ras by targeting downstream components of its signaling pathway, such as RAF and MEK. nih.govnih.gov However, these approaches often yielded disappointing results, partly due to the complexity of signaling networks and the activation of alternative feedback mechanisms. nih.gov The development of covalent inhibitors that bind to specific mutant forms of K-Ras, such as G12C, marked a significant breakthrough, finally validating K-Ras as a druggable target. nih.govnih.govaacrjournals.org

Research Findings for this compound

This compound is specifically designed for the synthesis of PROTACs. It provides the K-Ras binding component and a flexible linker. This allows for its conjugation to a separate E3 ligase-binding molecule to create a complete PROTAC. The resulting PROTAC, known as PROTAC K-Ras Degrader-1, has demonstrated the ability to effectively degrade the K-Ras protein in cellular models. Specifically, it has shown a degradation efficacy of over 70% in SW1573 cancer cells. medchemexpress.comacetherapeutics.com

Interactive Data Table: this compound

Property Value
IUPAC Name 2-[2-[2-[2-[[2-[[(2S)-1-methyl-2-piperidyl]methyl-oxomethyl-amino]ethoxy]ethoxy]ethoxy]ethyl] N-(tert-butoxy)carbonyl-L-alaninate
Molecular Formula C24H45N3O8
Molecular Weight 503.63 g/mol
Application Synthesis of PROTAC K-Ras Degrader-1 medchemexpress.comacetherapeutics.com
Mechanism of Action Incorporates a ligand for K-Ras and a PROTAC linker for recruitment of E3 ligases (e.g., VHL, CRBN) medchemexpress.com
Related Degrader PROTAC K-Ras Degrader-1
Observed Efficacy of Resulting Degrader ≥70% degradation efficacy in SW1573 cells medchemexpress.comacetherapeutics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H58N8O7 B11932951 K-Ras ligand-Linker Conjugate 2

Properties

Molecular Formula

C45H58N8O7

Molecular Weight

823.0 g/mol

IUPAC Name

benzyl (2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate

InChI

InChI=1S/C45H58N8O7/c1-50-30-38(58-27-26-57-25-24-56-23-22-55-21-17-47)28-37(50)33-59-44-48-41-31-51(42-13-7-11-35-10-5-6-12-39(35)42)18-15-40(41)43(49-44)52-19-20-53(36(29-52)14-16-46)45(54)60-32-34-8-3-2-4-9-34/h2-13,36-38H,14-15,17-33,47H2,1H3/t36-,37-,38+/m0/s1

InChI Key

IWTUIAHWVUGDQV-XEZIGOATSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)OCC7=CC=CC=C7)OCCOCCOCCOCCN

Canonical SMILES

CN1CC(CC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)OCC7=CC=CC=C7)OCCOCCOCCOCCN

Origin of Product

United States

K Ras Ligand Linker Conjugate 2: a Foundational Component in Protac Development

Historical Context and Design Rationale of K-Ras Ligand-Linker Conjugates

The journey to effectively target K-Ras has been a formidable challenge in medicinal chemistry. The relatively smooth surface of the K-Ras protein lacks deep, well-defined pockets for small molecules to bind with high affinity. However, the discovery of a cryptic "switch-II" pocket, particularly in the G12C mutant of K-Ras, opened new avenues for the design of covalent inhibitors. This breakthrough laid the groundwork for the next evolution in K-Ras-directed therapy: targeted protein degradation.

PROTACs are engineered molecules comprising three key components: a ligand that binds to the target protein (in this case, K-Ras), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The fundamental principle of a PROTAC is to form a ternary complex between the target protein and an E3 ligase, an enzyme that "tags" proteins for destruction by the proteasome. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.

The design of K-Ras ligand-linker conjugates is a critical step in the synthesis of K-Ras-targeting PROTACs. These conjugates consist of the K-Ras binding moiety attached to a linker, with a reactive functional group on the other end of the linker poised for conjugation to an E3 ligase ligand. The rationale behind creating a series of these conjugates is to systematically explore the impact of the linker on the final PROTAC's efficacy. The linker is not merely a passive spacer; its length, composition, and attachment points are critical parameters that influence the stability and geometry of the ternary complex, ultimately dictating the efficiency of protein degradation. acs.org Flexible linkers, such as polyethylene (B3416737) glycol (PEG) chains, are commonly employed to provide the necessary reach and conformational flexibility for the two ligands to bind their respective proteins simultaneously. nih.gov

Role of K-Ras Ligand-Linker Conjugate 2 as a Key Intermediate in PROTAC Synthesis

This compound is a synthetic intermediate specifically designed for the construction of K-Ras-targeting PROTACs. explorationpub.com It incorporates a ligand that recognizes the K-Ras protein and a flexible linker, which is terminated with a reactive group for subsequent chemical ligation. This conjugate is a precursor to "PROTAC K-Ras Degrader-1," a PROTAC that has been shown to effectively degrade K-Ras by recruiting the Cereblon (CRBN) E3 ligase. medchemexpress.commedchemexpress.com

The synthesis of the final PROTAC involves the coupling of this compound with a ligand for the Cereblon E3 ligase. The linker component of Conjugate 2 is specifically designed to bridge the K-Ras protein and the E3 ligase, facilitating the formation of the crucial ternary complex required for proteasomal degradation. Research has shown that PROTACs utilizing such intermediates can lead to significant degradation of the target protein in cancer cell lines. medchemexpress.com For instance, the resulting PROTAC K-Ras Degrader-1 has demonstrated a degradation efficacy of over 70% in SW1573 cells. explorationpub.commedchemexpress.comnih.gov

The development of intermediates like this compound is a testament to the modular and rational design approach that underpins modern PROTAC development. By preparing a series of such conjugates with systematic variations in the linker, researchers can fine-tune the properties of the final degrader to achieve optimal performance.

Delineation from Related K-Ras Ligand-Linker Conjugates (e.g., Conjugate 1, 3, 4, 5, 6)

This compound is part of a series of related conjugates, each designed as a precursor to PROTAC K-Ras Degrader-1. The primary distinction between these conjugates lies in the structure and length of their linker domains. This variation is a deliberate strategy in PROTAC design, as the linker plays a pivotal role in determining the efficacy of the final degrader molecule. targetmol.com The properties of these conjugates are summarized in the table below.

PropertyConjugate 1Conjugate 2Conjugate 3Conjugate 4Conjugate 5Conjugate 6
Molecular Formula C43H54N8O9C45H58N8O7C49H62N8O9C41H52N8O8C42H59N7O8C42H60N8O7
Molecular Weight 826.94822.99907.03780.91789.96788.98
General Linker Description Contains a PEG-based linkerContains a PEG-based linker of different length to Conjugate 1Contains a longer PEG-based linkerContains a PEG-based linkerContains a PEG-based linkerContains a PEG-based linker

The key differences in the molecular formulas and weights of these conjugates can be attributed to variations in the length of the polyethylene glycol (PEG) chain that constitutes a significant portion of the linker. For example, the difference in molecular weight between Conjugate 1 and Conjugate 2, despite having a similar core structure, suggests a modification in the linker composition. explorationpub.comnih.gov Similarly, Conjugate 3 possesses a significantly higher molecular weight, indicating a longer PEG linker compared to the others.

Molecular Design and Engineering Principles for K Ras Degraders Incorporating K Ras Ligand Linker Conjugate 2

K-Ras Ligand Moiety within the Conjugate

The effectiveness of a K-Ras degrader is fundamentally dependent on the ability of its ligand to bind to the K-Ras protein with high affinity and specificity.

Design and Optimization of K-Ras Binding Affinity

The journey to develop potent K-Ras inhibitors has been a long and arduous one, primarily due to the protein's high affinity for its natural ligands, GTP and GDP, and the lack of traditional allosteric binding pockets. nih.gov A breakthrough came with the discovery of a new allosteric pocket, termed the switch-II pocket (S-IIP), which is present in the inactive, GDP-bound state of the K-Ras G12C mutant. nih.govnih.gov

Structure-based drug design has been instrumental in optimizing the binding affinity of ligands for this pocket. By analyzing the crystal structures of K-Ras, researchers have been able to design small molecules that fit snugly into the S-IIP. This often involves a process of conformational locking, where flexible parts of the ligand are made more rigid to improve binding. nih.govacs.org For instance, the optimization of a piperazine-quinazoline motif led to a significant enhancement in potency. nih.govacs.org

The affinity of these ligands for K-Ras is a critical determinant of the resulting degrader's efficacy. High-affinity binding ensures that the PROTAC can effectively recruit the K-Ras protein to the E3 ligase for subsequent degradation.

Covalent vs. Non-Covalent Engagement Strategies

Both covalent and non-covalent strategies have been employed in the design of K-Ras ligands.

Covalent Inhibitors: These molecules form a permanent, irreversible bond with the target protein. The primary advantage of this approach is the potential for high potency and prolonged duration of action. acs.org The covalent inhibitors targeting K-Ras G12C have demonstrated significant clinical success. ascopubs.org However, a potential concern with covalent PROTACs is that their irreversible binding might hinder the catalytic nature of the degradation process. nih.gov

Non-Covalent Inhibitors: These ligands bind to the target protein through reversible interactions, such as hydrogen bonds and van der Waals forces. The development of high-affinity non-covalent inhibitors has been more challenging but offers the potential for broader applicability across different K-Ras mutants. nih.govacs.org Non-covalent inhibitors may also allow for a more catalytic degradation process, as the PROTAC can dissociate after inducing ubiquitination and move on to degrade other K-Ras molecules. nih.gov

Table 1: Comparison of Covalent and Non-Covalent K-Ras Engagement Strategies

Feature Covalent Engagement Non-Covalent Engagement
Binding Irreversible Reversible
Target Specificity High for K-Ras G12C Potential for broader mutant coverage
PROTAC Efficacy Potentially stoichiometric Potentially catalytic
Examples MRTX849-based degraders Pyrazolopyrimidine-based inhibitors

Linker Design and Optimization Strategies

Chemical Nature and Composition of Linkers (e.g., Alkyl, PEG)

The most commonly used linkers in PROTAC design are based on alkyl chains and polyethylene (B3416737) glycol (PEG) units. nih.gov

Alkyl Chains: These provide a simple and flexible way to connect the two ends of the PROTAC. The length of the alkyl chain can be easily varied to optimize the distance between the K-Ras protein and the E3 ligase. nih.gov

PEG Linkers: PEG linkers are more hydrophilic than alkyl chains and can improve the solubility and pharmacokinetic properties of the PROTAC. nih.gov The inclusion of ether oxygens in the linker can also influence the conformation and flexibility of the molecule.

The choice of linker composition can have a profound impact on degradation efficiency. In some cases, replacing an alkyl linker with a PEG linker of the same length can lead to a significant decrease in degradation, suggesting that the chemical nature of the linker is as important as its length. nih.gov

Influence of Linker Length on Degradation Efficacy

The length of the linker is a critical parameter that must be optimized for each specific PROTAC. explorationpub.com

If the linker is too short, it may not be able to bridge the distance between the K-Ras protein and the E3 ligase, preventing the formation of a productive ternary complex. explorationpub.com

If the linker is too long, it may lead to an unstable or non-productive ternary complex, where the ubiquitination machinery is not correctly positioned to modify the K-Ras protein. explorationpub.com

Systematic studies have shown that there is often an optimal linker length for maximal degradation efficacy. nih.govscispace.com For example, in a study of estrogen receptor-targeting PROTACs, a 16-atom chain length was found to be optimal. nih.govscispace.com The optimal linker length is dependent on the specific K-Ras ligand and E3 ligase recruiter being used, and it must be determined empirically for each new PROTAC.

Impact of Linker Rigidity and Flexibility on Ternary Complex Formation

The linker component of a PROTAC, which connects the K-Ras-binding warhead to the E3 ligase-recruiting ligand, is not merely a passive spacer. Its chemical properties, including rigidity and flexibility, are critical determinants of the stability and productivity of the K-Ras-PROTAC-E3 ligase ternary complex. nih.gov

The flexibility of a linker can allow a PROTAC to more readily adapt its conformation to facilitate the initial binding events between the target protein and the E3 ligase. arxiv.org However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon formation of the ternary complex, which can weaken the necessary protein-protein interactions. nih.gov Conversely, incorporating rigid elements, such as phenyl or piperazine (B1678402) rings, into a linker can pre-organize the molecule into a conformation that is favorable for ternary complex formation, thereby reducing the entropic cost and enhancing stability. nih.govnih.gov For instance, the addition of a benzene (B151609) component to a VHL-recruiting PROTAC linker enabled a π-π stacking interaction with Tyr98 of VHL, improving molecular recognition and the stability of the resulting ternary complex. nih.gov

However, the relationship is not always straightforward, and increased rigidity can sometimes impair degradation. In one study, replacing a flexible PEG linker with more rigid disubstituted phenyl rings in an androgen receptor (AR)-targeting PROTAC resulted in a complete loss of activity, suggesting the rigid linkers could not adopt a productive conformation. nih.gov The optimization of K-Ras degraders often involves an empirical screening process. In the development of the MRTX849-based VHL-recruiting degrader LC-2, a screen of various linker lengths revealed that shorter, less flexible linkers of approximately 6 atoms resulted in the most robust degradation of KRAS G12C. nih.gov This highlights that for a specific K-Ras ligand and E3 ligase pair, an optimal balance of linker length and flexibility is required to achieve potent degradation.

Positional Effects of Linker Attachment Sites

The specific point at which the linker is attached to both the K-Ras ligand and the E3 ligase ligand has a profound impact on the PROTAC's efficacy. nih.gov The selection of these attachment sites is a critical step in degrader design, typically guided by co-crystal structures or computational modeling to identify solvent-exposed regions of the ligands that can be modified without compromising their binding affinity for their respective proteins. nih.govnih.gov

An improper attachment site can orient the E3 ligase in a way that is unproductive for ubiquitination, even if a ternary complex forms. The linker's exit vector from each ligand dictates the possible spatial arrangements of the K-Ras protein relative to the E3 ligase. nih.gov This spatial orientation is crucial for positioning lysine (B10760008) residues on the surface of K-Ras within reach of the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. nih.gov

The strategic selection of attachment points can even be used to achieve selectivity between closely related protein isoforms. For example, by varying the linker attachment sites on a p38 MAPK inhibitor, researchers developed isoform-selective PROTACs that could preferentially degrade either p38α or p38δ. nih.gov In the context of K-Ras degraders, the development of the VHL-recruiting PROTAC LC-2 involved extending the linker from the pyrrolidine (B122466) ring nitrogen of the VHL ligand to overcome liabilities found in earlier designs. nih.gov Similarly, for a pan-KRAS degrader based on the ligand BI-2865, X-ray crystallography was used to identify promising solvent-exposed positions for linker attachment to ensure that the PROTAC could effectively induce a productive ternary complex with the VHL E3 ligase. nih.gov

E3 Ubiquitin Ligase Recruitment Module

The choice of which E3 ubiquitin ligase to recruit is a cornerstone of PROTAC design. While the human genome contains over 600 E3 ligases, only a handful have been effectively harnessed for targeted protein degradation, primarily due to the limited availability of high-affinity, drug-like ligands. nih.govnih.gov For K-Ras degraders, the most prominent E3 ligases explored are the von Hippel-Lindau (VHL) and Cereblon (CRBN) ligases, with others like MDM2 and IAP representing emerging possibilities. researchgate.netnih.gov

Utilization of VHL Ligands

The VHL E3 ligase has proven to be particularly effective for the degradation of K-Ras. The first-in-class endogenous KRAS G12C degrader, LC-2, successfully couples the covalent K-Ras inhibitor MRTX849 with a VHL ligand. nih.govacs.org This recruitment of VHL to KRAS G12C leads to efficient ubiquitination and proteasomal degradation, suppressing downstream MAPK signaling in cancer cell lines. nih.gov

Studies directly comparing E3 ligases have consistently shown that VHL-recruiting degraders are more efficient at degrading various K-Ras mutants than their CRBN-recruiting counterparts. elifesciences.orgelifesciences.org The success of VHL-based K-Ras degraders is dependent on a functional ubiquitin-proteasome system, as demonstrated by experiments where the effects of LC-2 were reversed by inhibitors of the proteasome (epoxomicin) and neddylation (MLN4924), a process required for VHL complex activity. nih.govacs.org

Cell LineK-Ras StatusDC₅₀ (μM)Dₘₐₓ (%)
NCI-H2030Homozygous G12C0.59 ± 0.20~80%
MIA PaCa-2Homozygous G12C0.32 ± 0.08~75%

Table 1: Degradation efficiency of the VHL-recruiting PROTAC LC-2 in different KRAS G12C cancer cell lines after 24-hour treatment. Data compiled from Bond et al., 2020. nih.govacs.org

Incorporation of CRBN Ligands

Cereblon (CRBN) is one of the most widely used E3 ligases in PROTAC development. However, its application in degrading K-Ras has been met with significant challenges. Several research efforts have reported that PROTACs designed to recruit CRBN to KRAS G12C, for example by linking the inhibitor ARS-1620 to the CRBN ligand pomalidomide, failed to degrade the endogenous K-Ras protein. acs.orgtocris.com

Interestingly, these same CRBN-based degraders were able to degrade an artificial GFP-KRAS G12C fusion protein. acs.orgtocris.com This suggests that while the PROTAC could form a ternary complex, the geometry was likely unfavorable for the ubiquitination of lysine residues on the native K-Ras protein itself. Instead, the ubiquitination may have occurred on the more accessible GFP tag. elifesciences.orgelifesciences.org These findings underscore that not all E3 ligase-target pairings are productive and highlight the superiority of VHL for mediating the degradation of endogenous K-Ras compared to CRBN. elifesciences.orgelifesciences.org

Exploration of Other E3 Ligases (e.g., MDM2, IAP)

To broaden the scope of targeted protein degradation and to develop strategies to overcome potential resistance to VHL- or CRBN-based degraders, researchers are exploring other E3 ligases. nih.govnih.gov Among these, Mouse double minute 2 homolog (MDM2) and Inhibitor of Apoptosis Proteins (IAPs) are notable candidates. nih.govresearchgate.net

MDM2: MDM2 is an E3 ligase best known for regulating the tumor suppressor p53. nih.gov Ligands that recruit MDM2, such as Nutlin derivatives, have been successfully used to create PROTACs that degrade other proteins, like the Androgen Receptor and BRD4. nih.govnih.gov The theoretical advantage of an MDM2-recruiting K-Ras degrader is a potential dual mechanism of action: direct degradation of K-Ras and simultaneous stabilization of p53, which could offer synergistic anti-tumor activity. researchgate.net

IAP: The IAP family of proteins, including cIAP1 and XIAP, also function as E3 ligases and are often overexpressed in cancer cells. nih.gov Small-molecule IAP ligands, such as SMAC mimetics (e.g., LCL161), can be incorporated into PROTACs, which are sometimes referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). nih.gov Recruiting IAPs could be a valuable strategy in cancers where VHL or CRBN are mutated or have low expression. nih.gov Protein-protein interaction data has suggested that NRAS, a close K-Ras relative, interacts with the IAP proteins BIRC2 and XIAP, making them plausible E3 ligases to recruit for RAS degradation. nih.gov

Rational Selection of E3 Ligase for K-Ras Degradation

The rational selection of an E3 ligase for degrading K-Ras is a multifactorial decision aimed at maximizing therapeutic efficacy while minimizing toxicity. The primary considerations include demonstrated degradation efficiency, the potential to overcome drug resistance, and the opportunity to achieve tumor selectivity.

Degradation Efficacy: As established, empirical evidence is paramount. For K-Ras, studies have clearly demonstrated that VHL is a more competent E3 ligase than CRBN for inducing degradation of the endogenous protein. elifesciences.orgelifesciences.org New tools, such as the Rapamycin-induced Proximity Assay (RiPA), are being developed to more rapidly screen and identify suitable target-E3 ligase pairs before undertaking extensive chemical synthesis. elifesciences.orgelifesciences.org

Mechanisms of Resistance: A significant concern with targeted therapies is the development of resistance. For PROTACs, resistance can emerge through the downregulation or mutation of the recruited E3 ligase. nih.gov Therefore, having a portfolio of K-Ras degraders that recruit different E3 ligases (VHL, CRBN, IAP, MDM2, etc.) is a key strategy to provide alternative therapeutic options should resistance to a first-line degrader arise. nih.govnih.gov

Tumor-Specific Targeting: An ideal anticancer therapy selectively targets tumor cells while sparing healthy tissue. One advanced strategy for achieving this with PROTACs is to exploit differential E3 ligase expression. nih.gov If a particular E3 ligase is highly expressed in a K-Ras-driven tumor but has low expression in vital, non-cancerous tissues, a PROTAC recruiting that ligase could offer a wider therapeutic window. This principle was successfully demonstrated with a BCL-XL degrader that recruits VHL, which is poorly expressed in platelets, thereby avoiding the thrombocytopenia that plagued earlier inhibitors. nih.gov This same logic can be applied to K-Ras, where selecting an E3 ligase based on its expression profile could lead to safer and more effective treatments.

Mechanism of Action and Cellular Biology of K Ras Degradation by K Ras Ligand Linker Conjugate 2 Derived Protacs

Formation and Stabilization of the K-Ras-PROTAC-E3 Ligase Ternary Complex

The critical initial step in the PROTAC mechanism of action is the formation of a stable ternary complex, consisting of the K-Ras protein, the PROTAC molecule, and an E3 ubiquitin ligase. nih.gov The ability of a PROTAC to effectively induce degradation is not solely dependent on its binding affinity for K-Ras or the E3 ligase alone; rather, the stability and conformation of the assembled ternary complex are paramount. nih.govnih.gov

The assembly of the K-Ras-PROTAC-E3 ligase ternary complex is a dynamic process that can be quantitatively evaluated using various biophysical techniques. These methods provide crucial data on the kinetics and thermodynamics of the interactions involved, guiding the rational design of more efficient degraders. nih.gov

Commonly employed biophysical assays include:

Surface Plasmon Resonance (SPR): SPR is used to measure the binding affinities (KD) and the on- and off-rates of the binary interactions (PROTAC-K-Ras, PROTAC-E3 ligase) as well as the formation of the ternary complex. nih.gov For example, in studies of model PROTAC systems, SPR has been essential in determining the binding affinity of molecules like MZ1 for both its target protein and the VHL E3 ligase complex. nih.gov

Biolayer Interferometry (BLI): Similar to SPR, BLI provides real-time data on complex formation and dissociation, offering another robust method for characterizing these interactions. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the binary and ternary complex formations, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.gov

These techniques allow researchers to quantify the stability of the ternary complex, a factor often correlated with the potency of the PROTAC. nih.gov

Table 1: Biophysical Techniques for Ternary Complex Characterization

Technique Information Provided Relevance to PROTACs
Surface Plasmon Resonance (SPR) Binding affinity (KD), association/dissociation kinetics Quantifies binary and ternary interactions to optimize PROTAC design. nih.gov
Biolayer Interferometry (BLI) Real-time binding kinetics and affinity Complements SPR for characterizing complex formation. nih.gov
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry, enthalpy (ΔH), entropy (ΔS) Provides a complete thermodynamic profile of the interactions driving complex formation. nih.gov

The stability of the ternary complex is governed by a network of intermolecular interactions between the three components. Beyond the specific binding of the PROTAC's warheads to K-Ras and the E3 ligase, favorable protein-protein interactions between K-Ras and the E3 ligase can significantly enhance complex stability. nih.gov These interactions can include salt bridges, which are prevalent in PROTAC-induced ternary complexes and may contribute to a longer half-life of the complex. biorxiv.orgresearchgate.net

A key concept in ternary complex formation is cooperativity (alpha, α) . Positive cooperativity occurs when the binding of one protein partner to the PROTAC increases the binding affinity for the other partner. youtube.com This is a highly desirable feature in PROTAC design, as it leads to a more stable ternary complex than would be expected from the individual binary binding affinities alone. nih.govyoutube.com High cooperativity can enhance the population of the ternary complex, leading to more efficient degradation and potentially mitigating the "hook effect," a phenomenon where very high concentrations of a PROTAC can inhibit ternary complex formation by favoring the formation of binary complexes. youtube.com

The formation of the ternary complex is not a simple rigid-body association. Instead, it often involves significant conformational dynamics and induced-fit adjustments in both the K-Ras protein and the E3 ligase. biorxiv.orgbiorxiv.org The flexible linker connecting the two ends of the PROTAC plays a crucial role in allowing the proteins to adopt a productive orientation for ubiquitination. nih.gov

Structural analyses of various PROTAC-induced ternary complexes reveal that a PROTAC can recruit its target protein and E3 ligase through multiple distinct binding modes and orientations. biorxiv.orgfoxchase.org This structural plasticity is largely permissive for protein degradation, as the intrinsic mobility of the E3 ligase machinery creates a large "ubiquitination zone." biorxiv.orgresearchgate.net However, the specific geometry of the assembly is critical. For instance, the development of the KRASG12C degrader LC-2, which links an inhibitor to a VHL ligand, successfully induced degradation, whereas a similar construct recruiting the CRBN E3 ligase failed, highlighting the importance of the induced conformational arrangement. acs.orgnih.gov Computational modeling approaches, such as Rosetta, are increasingly used to predict and rationalize the structures of these ternary complexes, guiding the optimization of linker length and composition to promote a productive conformation. nih.govfoxchase.org

Targeted Polyubiquitination of K-Ras

Once the K-Ras-PROTAC-E3 ligase ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to K-Ras. researchgate.net This process, known as ubiquitination, marks K-Ras for degradation.

For a protein to be degraded, ubiquitin must be attached to specific lysine (B10760008) (K) residues on its surface. The specific lysines on K-Ras that are targeted for ubiquitination can be identified using techniques like mass spectrometry. embopress.orgebi.ac.uk Studies have identified several ubiquitination sites on both NRAS and KRAS proteins. embopress.org

A tandem affinity purification approach followed by mass spectrometry revealed ubiquitination at several key lysine residues within the G-domain of K-Ras. embopress.org These findings are crucial as the location of ubiquitination can influence the efficiency of degradation. The proximity of these surface-exposed lysines to the catalytic site of the E2 enzyme within the ternary complex is a key determinant of successful ubiquitin transfer. biorxiv.orgresearchgate.net

Table 2: Identified Ubiquitination Sites on K-Ras

Protein Identified Ubiquitination Sites Location/Significance
K-Ras Lysine 104 (K104) Located on the protein surface. embopress.org
K-Ras Lysine 117 (K117) Located in the GTP-binding pocket. embopress.org
K-Ras Lysine 128 (K128) Major site of ubiquitination, located on the α4 helix. embopress.org
K-Ras Lysine 147 (K147) Located in the GTP-binding pocket. embopress.org

Ubiquitination is not a monolithic signal. The fate of the ubiquitinated protein is determined by the type of ubiquitin chain that is formed. Ubiquitin itself has several lysine residues (K6, K11, K27, K29, K33, K48, K63) through which it can be linked to other ubiquitin molecules, forming a polyubiquitin (B1169507) chain. nih.govjohnshopkins.edu

The canonical signal for proteasomal degradation is the formation of a K48-linked polyubiquitin chain. nih.govjohnshopkins.edunih.gov When the E3 ligase recruited by the PROTAC builds a K48-linked chain on a K-Ras lysine residue, it creates a recognition signal for the 26S proteasome, the cell's protein degradation machinery. nih.govresearchgate.net Other linkage types, such as K63-linked chains, are typically associated with non-degradative signaling pathways, such as DNA damage response and protein kinase activation. researcher.life Therefore, the ability of a specific K-Ras PROTAC and its recruited E3 ligase to promote the formation of K48-linked ubiquitin chains is essential for its degradative function. embopress.org

Proteasomal Processing and Degradation of Ubiquitinated K-Ras

Once the PROTAC facilitates the formation of the K-Ras-PROTAC-E3 ligase ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the K-Ras protein. youtube.com This process results in the formation of a polyubiquitin chain on K-Ras, which acts as a recognition signal for the 26S proteasome. nih.govyoutube.com

The 26S proteasome is a large, multi-subunit protease complex responsible for degrading unwanted or misfolded proteins in eukaryotic cells. nih.gov Upon recognizing the polyubiquitinated K-Ras, the proteasome unfolds the protein and threads it into its catalytic core, where it is cleaved into small peptides. youtube.com This degradation is a catalytic process, meaning a single PROTAC molecule can induce the degradation of multiple K-Ras proteins, as it is released after the ubiquitination event and can engage another K-Ras protein. nih.gov

Studies on K-Ras degraders have confirmed that this degradation is dependent on a functional ubiquitin-proteasome system. For instance, treatment of cancer cells with proteasome inhibitors has been shown to rescue the degradation of K-Ras induced by PROTACs. nih.gov This confirms that the proteasome is the terminal effector in this degradation pathway. While the precise nature of the ubiquitin linkages on K-Ras mediated by these specific PROTACs is an area of ongoing research, the process effectively eliminates the K-Ras protein from the cell.

Functional Consequences of K-Ras Degradation on Downstream Signaling

The degradation of oncogenic K-Ras by PROTACs derived from "K-Ras ligand-linker conjugate 2" has significant consequences on the downstream signaling pathways that drive cancer cell proliferation and survival. K-Ras, when in its active, GTP-bound state, activates multiple effector pathways, most notably the MAPK/ERK and PI3K/AKT pathways.

The primary and most well-documented consequence of K-Ras degradation is the suppression of the MAPK/ERK pathway. nih.gov The reduction in total K-Ras levels leads to a decrease in the levels of phosphorylated (active) MEK and ERK. acs.org This has been demonstrated in various cancer cell lines. For example, treatment of KRAS G12C mutant cell lines with K-Ras PROTACs leads to a significant and sustained decrease in pERK levels. nih.govyoutube.com

The table below summarizes the effects of a K-Ras G12C PROTAC, LC-2, on K-Ras degradation and pERK signaling in different cancer cell lines, illustrating the functional consequence of K-Ras degradation.

Cell LineKRAS GenotypePROTAC Concentration (µM)K-Ras Degradation (%)pERK Inhibition
NCI-H2030 Homozygous G12C0.59~80%Dose-dependent decrease
MIA PaCa-2 Homozygous G12C0.32~75%Significant decrease
SW1573 Homozygous G12C2.5>70%Initial inhibition, followed by rebound
NCI-H23 Heterozygous G12CNot specified>50%Dose-dependent decrease

This data is based on studies of the K-Ras G12C PROTAC LC-2 and is representative of the expected effects of potent K-Ras degraders. Specific quantitative data for PROTAC K-Ras Degrader-1 may vary. nih.govyoutube.com

Furthermore, the degradation of K-Ras can also impact the PI3K/AKT pathway, another critical signaling cascade for cell survival and proliferation. acs.org By eliminating the upstream activator, K-Ras degraders can lead to reduced phosphorylation of AKT. The combined inhibition of both the MAPK/ERK and PI3K/AKT pathways results in potent anti-proliferative and pro-apoptotic effects in cancer cells. Studies have shown that K-Ras degradation leads to cell cycle arrest and an increase in apoptosis in pancreatic cancer cell lines. medchemexpress.com

Preclinical Research and Methodological Approaches in K Ras Degradation

In Vitro Cellular Degradation Assays

The in vitro evaluation of K-Ras degraders is a critical step in their preclinical development. This process involves a series of cellular assays designed to quantify the degradation of the target protein, assess the specificity and mechanism of action, and understand the downstream cellular consequences. For the PROTAC derived from "K-Ras ligand-Linker Conjugate 2," known as LC-2, these assays have been instrumental in demonstrating its potential as a therapeutic agent.

Quantification of K-Ras Protein Levels (e.g., Western Blot, Immunofluorescence)

The primary method for quantifying the reduction in K-Ras protein levels following treatment with a degrader is the Western blot. This technique allows for the separation of proteins by size and their subsequent detection using specific antibodies. In studies involving LC-2, Western blotting has been used extensively to visualize and quantify the degradation of the K-Ras G12C mutant protein in various cancer cell lines. nih.govrndsystems.com These analyses typically show a concentration-dependent decrease in the K-Ras protein band intensity upon treatment with the degrader.

While Western blotting provides robust quantitative data, immunofluorescence could offer a complementary approach by visualizing the localization and reduction of K-Ras within the cellular context. However, current research on LC-2 has primarily relied on Western blotting for protein quantification.

Dose-Response and Time-Course Degradation Studies (e.g., in SW1573, NCI-H2030 cells)

To understand the potency and kinetics of K-Ras degradation, dose-response and time-course studies are performed in relevant cancer cell lines. For LC-2, these studies have been conducted in cell lines harboring the K-Ras G12C mutation, such as the lung adenocarcinoma cell line NCI-H2030 and the non-small cell lung cancer cell line SW1573. nih.govdigitellinc.com

Dose-Response Degradation:

Dose-response studies involve treating cells with increasing concentrations of the degrader to determine the concentration at which 50% of the target protein is degraded (DC50). For LC-2, these studies have demonstrated potent degradation of K-Ras G12C. nih.govnih.gov

Cell LineK-Ras MutationDC50 (µM) for LC-2Maximum Degradation (Dmax)
NCI-H2030G12C0.59~75%
MIA PaCa-2G12C0.32~75%
NCI-H358G12CNot specified~50%
NCI-H23G12C0.25 - 0.76Not specified
SW1573G12CNot specifiedNot specified

Time-Course Degradation:

Time-course studies are performed to understand how quickly the degrader can induce degradation and how long the effect lasts. In NCI-H2030 cells, significant degradation by LC-2 was observed as early as 4 hours, with maximal degradation reached by 8 hours and sustained for up to 24 hours. nih.govacs.org In SW1573 cells, near-maximal engagement of K-Ras G12C occurred within 1 hour, although the rate of degradation was slower, with maximal degradation observed at 12 hours. nih.govacs.org In several cell lines, including MIA PaCa-2 and NCI-H23, maximal degradation occurred within 24 hours and was sustained for up to 72 hours. medchemexpress.comtargetmol.com

Assessment of Degradation Specificity and Selectivity

A crucial aspect of PROTAC development is ensuring the selective degradation of the target protein without affecting other proteins, including the wild-type version of the target or other closely related proteins. LC-2 has demonstrated selectivity for the K-Ras G12C mutant. rndsystems.comacs.org This selectivity is conferred by the warhead of the PROTAC, which is designed to bind specifically to the mutant form of the K-Ras protein. Global proteomics studies have confirmed the selective degradation of K-Ras G12C by LC-2. rndsystems.com

Competition Experiments to Confirm PROTAC Mechanism

To confirm that the observed degradation is occurring through the intended PROTAC mechanism, competition experiments are performed. This involves pre-treating cells with a high concentration of the E3 ligase ligand before adding the PROTAC. If the PROTAC is working as expected, the excess E3 ligase ligand will compete for binding to the E3 ligase, thereby preventing the formation of the ternary complex (PROTAC-target-E3 ligase) and rescuing the target protein from degradation.

In the case of LC-2, which utilizes the von Hippel-Lindau (VHL) E3 ligase, competition experiments with a VHL ligand rescued K-Ras G12C from degradation in NCI-H2030 cells. nih.govacs.org This provides strong evidence that LC-2 mediates K-Ras G12C degradation through a bona fide PROTAC mechanism that is dependent on the formation of a ternary complex with VHL. nih.gov Furthermore, an epimer of LC-2, which is unable to bind to VHL, failed to induce degradation, further confirming the necessity of E3 ligase recruitment. nih.gov

Analysis of Downstream Pathway Modulation (e.g., ERK phosphorylation)

K-Ras is a key component of the MAPK/ERK signaling pathway, which is often hyperactivated in cancer. Therefore, a key measure of a K-Ras degrader's efficacy is its ability to suppress this downstream signaling. The phosphorylation of ERK (pERK) is a common readout for the activity of this pathway.

Studies have shown that the degradation of K-Ras G12C by LC-2 leads to a dose-dependent decrease in the levels of pERK in both homozygous (NCI-H2030) and heterozygous (NCI-H23) K-Ras G12C cell lines. nih.gov This indicates that by degrading the K-Ras G12C oncoprotein, LC-2 effectively shuts down its downstream pro-proliferative signaling.

Biochemical and Biophysical Characterization

While cellular assays provide critical information about the activity of a degrader in a biological context, biochemical and biophysical assays are essential for understanding the molecular interactions that underpin its function. These assays can characterize the binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the formation and stability of the ternary complex.

For PROTACs in general, techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NanoBRET assays are used to measure binding affinities and ternary complex formation. nih.govreactionbiology.comjove.com The linker component of the PROTAC, which is a key feature of the "this compound," is critical for optimizing the geometry of the ternary complex and, consequently, the efficiency of degradation. researchgate.net The length and composition of the linker can significantly impact the cooperativity of ternary complex formation. chemrxiv.org

While detailed biophysical data specifically for "this compound" as an independent entity is not extensively published, the successful degradation of K-Ras G12C by the resulting PROTAC, LC-2, implies that the linker effectively facilitates the formation of a productive ternary complex between K-Ras G12C and the VHL E3 ligase. digitellinc.com

Binding Affinity Studies (e.g., SPR, ITC)

The initial and most critical step in evaluating a K-Ras ligand-linker conjugate is to determine its binding affinity for the target protein. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in this process.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the real-time interaction between a ligand and a target protein. nicoyalife.comreichertspr.com In the context of K-Ras degraders, SPR is used to quantify the binding kinetics, including the association (k_on) and dissociation (k_off) rates, which together determine the binding affinity (K_D). nicoyalife.com This data is crucial for understanding how tightly the K-Ras ligand component of the conjugate binds to the K-Ras protein. A high binding affinity is often a prerequisite for effective degradation.

Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat changes that occur upon the binding of a ligand to a protein. nicoyalife.comreichertspr.com ITC provides a complete thermodynamic profile of the binding interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS). nicoyalife.com This information offers deeper insights into the forces driving the interaction between the K-Ras ligand and the protein. While both SPR and ITC are valuable, they can sometimes yield different K_D values for the same interaction, highlighting the importance of using multiple techniques for a comprehensive assessment. researchgate.net

Proteomic Analysis of Degraded Proteins

Once a PROTAC is synthesized using a K-Ras ligand-linker conjugate, it is essential to confirm that it selectively degrades the intended target, K-Ras, and to identify any off-target effects. Proteomic analysis, particularly mass spectrometry-based approaches, is the gold standard for this evaluation.

By treating cancer cell lines with the K-Ras degrader, researchers can perform a comprehensive analysis of the entire proteome. nih.govresearchgate.net This allows for the quantification of thousands of proteins, providing a global view of the degrader's effects. researchgate.net The primary goal is to observe a significant and selective reduction in the levels of the K-Ras protein. Furthermore, this analysis can reveal if the degrader inadvertently leads to the degradation of other proteins, which could result in unwanted side effects. Affinity purification mass spectrometry is a specific proteomic technique used to map the interaction network of KRAS mutants and how these interactions are affected by inhibitors. nih.govmdpi.com

Ubiquitin Enrichment and Linkage Analysis

PROTACs function by inducing the ubiquitination of the target protein, marking it for degradation by the proteasome. Therefore, analyzing the ubiquitination status of K-Ras following treatment with a degrader is a key step in confirming its mechanism of action.

Ubiquitin enrichment techniques, often coupled with mass spectrometry, are employed to isolate and identify ubiquitinated proteins from cell lysates. nih.gov This allows researchers to specifically look for an increase in ubiquitinated K-Ras. Furthermore, ubiquitin linkage analysis can determine the type of ubiquitin chains attached to K-Ras. Different linkage types can signal different cellular fates, and this analysis helps to confirm that the PROTAC is inducing the type of ubiquitination that leads to proteasomal degradation. nih.gov Studies have shown that K-Ras can be ubiquitinated at multiple lysine (B10760008) residues, and this modification can influence its activity and interaction with downstream effectors. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for K-Ras Degraders

The development of a potent and effective K-Ras degrader is an iterative process that relies heavily on Structure-Activity Relationship (SAR) studies. These studies involve systematically modifying the three components of the PROTAC—the K-Ras ligand, the linker, and the E3 ligase recruiter—to understand how these changes affect degradation potency and efficacy.

Systematic Modification of K-Ras Ligand, Linker, and E3 Ligase Recruiter

The journey to an optimized K-Ras degrader often begins with a known K-Ras inhibitor that serves as the ligand. nih.gov However, the initial ligand may not be optimal for a PROTAC. SAR studies explore variations of this ligand to improve binding affinity and selectivity. acs.org

The linker that connects the K-Ras ligand to the E3 ligase recruiter is a critical and highly variable component. Its length, composition (e.g., polyethylene (B3416737) glycol-based), and attachment points on both the ligand and the E3 ligase recruiter can dramatically influence the formation and stability of the ternary complex (K-Ras:PROTAC:E3 ligase), which is essential for degradation. nih.govresearchgate.net

Finally, the choice of the E3 ligase recruiter (e.g., ligands for VHL or CRBN) is another key variable. medchemexpress.com SAR studies may involve testing different E3 ligase recruiters to determine which one leads to the most efficient K-Ras degradation in a particular cellular context.

Correlating Structural Features with Degradation Potency and Efficacy

The data generated from SAR studies, including degradation potency (DC50, the concentration at which 50% of the target protein is degraded) and efficacy (Dmax, the maximum level of degradation), is meticulously analyzed to establish clear correlations between the structural modifications and the observed activity. For instance, a particular linker length might be found to be optimal for promoting the formation of a stable ternary complex, leading to enhanced degradation. Similarly, a specific modification to the K-Ras ligand might increase its binding affinity, resulting in a more potent degrader. These correlations guide the rational design of next-generation K-Ras degraders with improved properties.

Computational Modeling and Simulation in PROTAC Design

Given the vast chemical space to explore in PROTAC design, computational modeling and simulation have become indispensable tools for accelerating the development process. researchgate.netresearchgate.net These in silico methods help to predict and rationalize the behavior of K-Ras degraders before they are synthesized and tested in the lab.

Computational approaches can be used to model the structure of the ternary complex formed between K-Ras, the PROTAC, and the E3 ligase. researchgate.netnih.gov These models provide valuable insights into the protein-protein and protein-ligand interactions that stabilize the complex, helping to explain why certain PROTAC designs are more effective than others. Furthermore, computational methods can be used to screen virtual libraries of PROTACs with different linkers and ligands, prioritizing the most promising candidates for synthesis. nih.gov Molecular dynamics simulations can also be employed to study the flexibility and dynamics of the ternary complex, providing a more nuanced understanding of the factors that govern degradation efficiency. nih.gov

Molecular Dynamics (MD) Simulations of Ternary Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to predict and analyze the behavior of molecules and their complexes over time. In the context of K-Ras degraders, MD simulations are crucial for understanding the formation and stability of the ternary complex, which consists of the K-Ras protein, the degrader molecule (formed from a conjugate like this compound and an E3 ligase ligand), and the recruited E3 ubiquitin ligase (e.g., Cereblon or VHL).

While specific MD simulation data for a ternary complex involving "this compound" is not publicly documented, the general methodology involves setting up the system with the known crystal structures of K-Ras and the E3 ligase, and then modeling the linker and its attachments. The simulation then calculates the forces between atoms and integrates Newton's laws of motion to predict the trajectory of the atoms over time. nih.gov Analysis of these trajectories provides insights into the stability and cooperativity of the ternary complex, which are critical determinants of the degrader's efficacy.

Table 1: Key Parameters Analyzed in MD Simulations of PROTAC Ternary Complexes

ParameterDescriptionSignificance for K-Ras Degradation
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the simulated structure and a reference structure.Indicates the stability of the ternary complex over the simulation time. A stable RMSD suggests a well-formed and persistent complex.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues around their average position.Highlights flexible regions of the proteins and the linker, which can be important for binding and conformational changes.
Interaction Energy Calculates the non-bonded interaction energies (van der Waals and electrostatic) between the components of the complex.Quantifies the strength of the interactions holding the ternary complex together, providing insights into binding affinity.
Hydrogen Bond Analysis Identifies and tracks the formation and breakage of hydrogen bonds between the degrader, K-Ras, and the E3 ligase.Reveals specific molecular interactions that are critical for the stability and specificity of the ternary complex.

In Silico Screening for Linker Optimization and Binding Conformations

Computational approaches to linker design often involve the creation of a virtual library of linkers with varying lengths and chemical properties. These are then computationally attached to the K-Ras ligand and the E3 ligase binder. Docking algorithms and other computational tools are used to predict the binding conformations of the resulting PROTACs and the geometry of the ternary complexes they form. chemrxiv.org The goal is to identify linkers that allow for favorable protein-protein interactions between K-Ras and the E3 ligase, a crucial factor for efficient ubiquitin transfer.

While the specific linker in "this compound" is defined, the principles of in silico screening would have been instrumental in its design. These computational methods allow for the rapid evaluation of a vast number of potential linker structures, significantly reducing the time and cost associated with synthesizing and testing each one experimentally. researchgate.net

Table 2: Common In Silico Approaches for Linker Optimization

MethodDescriptionApplication in K-Ras PROTAC Design
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Used to predict the binding mode of the K-Ras ligand and the E3 ligase ligand, and to assess the conformational space available to the linker.
Conformational Search Explores the possible three-dimensional arrangements of the linker to identify low-energy, stable conformations.Helps in understanding the flexibility and preferred shapes of the linker, which influences the geometry of the ternary complex.
Free Energy Perturbation (FEP) A method based on statistical mechanics that is used to calculate free energy differences between two states, such as the binding of two different linkers.Provides a more accurate prediction of the binding affinity and can be used to rank potential linker modifications.

Prediction of Protein-Protein Interactions and Ubiquitination Efficiency

The ultimate goal of a K-Ras degrader is to induce the ubiquitination of K-Ras by bringing it into close proximity with an E3 ligase. The efficiency of this process is dependent on the precise geometry of the ternary complex, which dictates the accessibility of lysine residues on the surface of K-Ras to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.

Computational methods are employed to predict the protein-protein interactions within the ternary complex and to estimate the likelihood of ubiquitination. nih.govnih.gov These methods can range from relatively simple scoring functions that evaluate the complementarity of the protein surfaces to more complex algorithms that model the entire ubiquitination cascade. nih.govresearchgate.net

For a degrader derived from "this compound," computational models would be used to predict which of the lysine residues on K-Ras are most likely to be ubiquitinated. This is achieved by analyzing the distance and orientation between the catalytic site of the E2 enzyme (in complex with the E3 ligase) and the surface-exposed lysines on K-Ras within the simulated ternary complex. nih.govplos.org Such predictions are invaluable for the rational design of more efficient degraders and for interpreting the results of experimental ubiquitination assays.

Table 3: Computational Methods for Predicting Ubiquitination Efficiency

MethodDescriptionRelevance to K-Ras Degraders
Protein-Protein Docking Predicts the structure of the complex formed by K-Ras and the E3 ligase, guided by the PROTAC.Helps to identify the interaction hotspots and the overall orientation of the two proteins. youtube.com
Surface Accessibility Analysis Calculates the solvent-accessible surface area of each amino acid residue in K-Ras when in the ternary complex.Lysine residues that are more exposed are generally more likely to be targets for ubiquitination.
Ubiquitination Site Prediction Algorithms Machine learning-based tools trained on known ubiquitination sites to predict the likelihood of a given lysine residue being ubiquitinated based on its sequence and structural context. researchgate.netCan be applied to the K-Ras sequence within the context of the ternary complex structure to pinpoint the most probable sites of ubiquitin attachment.

Q & A

Q. What is the mechanism by which K-Ras ligand-Linker Conjugate 2 facilitates PROTAC-mediated degradation of K-Ras?

The conjugate consists of a K-Ras-targeting ligand and a PROTAC linker that recruits E3 ubiquitin ligases (e.g., VHL, CRBN, MDM2, IAP). This dual functionality enables the formation of a ternary complex between K-Ras and the E3 ligase, triggering ubiquitination and subsequent proteasomal degradation. Degradation efficacy exceeds 70% in SW1573 cells, as validated by western blot and cellular viability assays .

Q. Which structural domains of K-Ras are critical for binding to this compound?

Experimental studies highlight the importance of the switch II domain of K-Ras (residues 60–76) for ligand interaction. Mutagenesis assays and surface plasmon resonance (SPR) analyses confirm that mutations in this region (e.g., G12V, Q61H) disrupt binding affinity, necessitating structural optimization of the ligand for oncogenic K-Ras variants .

Q. What experimental methods are recommended to validate the degradation efficacy of PROTACs derived from this conjugate?

Key methodologies include:

  • Western blotting : Quantify K-Ras protein levels post-treatment.
  • Quantitative PCR (qPCR) : Rule out transcriptional downregulation.
  • Cellular proliferation assays (e.g., MTT) : Correlate degradation with functional outcomes.
  • Ubiquitination assays : Confirm E3 ligase activity via immunoprecipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation efficacy reported across cell lines (e.g., SW1573 vs. other adenocarcinoma models)?

Discrepancies may arise from differences in E3 ligase expression, proteasome activity, or K-Ras mutation profiles. To address this:

  • Perform E3 ligase profiling (e.g., RNA-seq, proteomics) to identify cell-specific ligase availability.
  • Use isogenic cell lines to isolate mutation-specific effects.
  • Validate findings with orthogonal degradation markers (e.g., thermal shift assays) .

Q. What computational strategies are effective for modeling the interaction between this compound and Calmodulin?

Molecular dynamics (MD) simulations and docking studies (e.g., using Rosetta or GROMACS) can predict binding interfaces. Key parameters include:

  • Electrostatic complementarity : Calmodulin’s Ca²⁺-binding loops and K-Ras’s effector-binding domains.
  • Free energy calculations (MM/PBSA) : Quantify interaction stability. Experimental validation via NMR or hydrogen-deuterium exchange (HDX) mass spectrometry is critical to refine models .

Q. How should researchers design linkers to balance proteolytic stability and cellular permeability in PROTACs derived from this conjugate?

Linker optimization involves:

  • Chemical diversity screens : Test polyethylene glycol (PEG), alkyl, or aryl-based linkers.
  • Stability assays : Incubate linkers in serum or lysosomal extracts to assess degradation resistance.
  • Permeability testing : Use Caco-2 monolayers or PAMPA assays. Recent studies suggest that rigid, non-cleavable linkers enhance intracellular retention .

Q. What strategies mitigate off-target effects when using this compound in vivo?

  • CRISPR-Cas9 screening : Identify genes modulating conjugate specificity.
  • Dose titration : Establish a therapeutic window using PK/PD models.
  • Proteome-wide profiling (e.g., TMT-MS) : Detect unintended ubiquitination events. Co-administration with E3 ligase inhibitors (e.g., MLN4924) can further validate on-target effects .

Methodological Considerations

Q. How can researchers address data linkage challenges when integrating proteomic and transcriptomic datasets for K-Ras degradation studies?

  • Use deterministic linkage (e.g., unique sample IDs) to align multi-omics data.
  • Apply batch correction tools (ComBat) to normalize platform-specific biases.
  • Validate correlations via pathway enrichment analysis (GSEA) and machine learning (random forests) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in PROTAC degradation assays?

  • Four-parameter logistic (4PL) models : Fit sigmoidal curves to quantify DC₅₀ and Dmax.
  • Bootstrapping : Estimate confidence intervals for degradation parameters.
  • ANOVA with Tukey post-hoc tests : Compare efficacy across linker variants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.